1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene” are not explicitly mentioned in the sources I have access to. However, difluoromethylation processes have been studied extensively and involve the formation of X–CF 2 H bonds3.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene and related compounds can be synthesized through various chemical reactions. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized using commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, and its structure was confirmed via X-ray crystallography (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Properties and Reactions
- Chemical Reactivity and Substitution Reactions : The compound and its derivatives are used in nucleophilic aliphatic and aromatic substitutions. Fluoroform, CHF3, is used as a difluorocarbene source in a process for converting phenols and thiophenols to their difluoromethoxy derivatives (Thomoson & Dolbier, 2013).
Application in Organometallic Chemistry
- Organometallic Chemistry : Fluorinated nitrobenzenes, including variants of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene, are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them useful as essentially non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Extraction and Environmental Applications
- Extraction and Environmental Analysis : Covalent organic frameworks (COFs) synthesized using related compounds were applied for the selective extraction of fluoronitrobenzenes from environmental samples. This highlights its potential use in environmental analysis and pollution control (Deng et al., 2020).
Future Directions
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical expert.
properties
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFJFSJXVNUFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673303 | |
Record name | 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | |
CAS RN |
1214326-24-5 | |
Record name | 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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